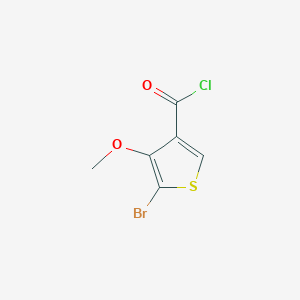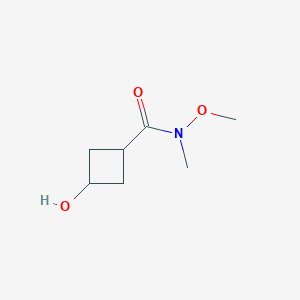
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (also known as LY404039) is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been found to exhibit promising results in various studies.
Mecanismo De Acción
LY404039 is a selective antagonist of the mGluR2/3 receptor subtype. These receptors are located in the presynaptic terminals of neurons and are involved in the regulation of glutamate release. LY404039 binds to these receptors and inhibits the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This inhibition leads to a reduction in synaptic activity and neuronal excitability, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
LY404039 has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to increase the levels of these neurotransmitters in the prefrontal cortex, which is a brain region involved in cognitive and emotional processing. Additionally, LY404039 has been found to enhance the activity of the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. These effects contribute to the observed anxiolytic, antidepressant, and antipsychotic properties of LY404039.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY404039 has several advantages for lab experiments. It is a highly selective antagonist of the mGluR2/3 receptor subtype, which allows for precise modulation of glutamate release. Additionally, it has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. LY404039 has a relatively short half-life, which requires frequent dosing and may complicate experiments. Additionally, it has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
LY404039 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One future direction is to investigate its efficacy in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, its potential applications in the treatment of addiction and chronic pain should be further explored. Moreover, the development of more potent and selective mGluR2/3 antagonists may enhance the therapeutic potential of LY404039 and lead to the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (LY404039) is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the mGluR2/3 receptor subtype and modulation of various neurotransmitter systems contribute to its observed anxiolytic, antidepressant, and antipsychotic properties. Further research is needed to determine its efficacy in humans and to develop more potent and selective mGluR2/3 antagonists.
Aplicaciones Científicas De Investigación
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. Additionally, LY404039 has been shown to improve cognitive function and memory in preclinical studies. Moreover, it has been found to have potential applications in the treatment of chronic pain, addiction, and epilepsy.
Propiedades
Número CAS |
171549-82-9 |
|---|---|
Nombre del producto |
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
ZIBZEZKMNULXCI-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC(C1)O)OC |
SMILES canónico |
CN(C(=O)C1CC(C1)O)OC |
Sinónimos |
Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, trans- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



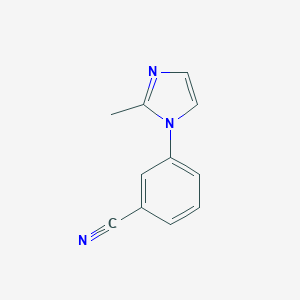
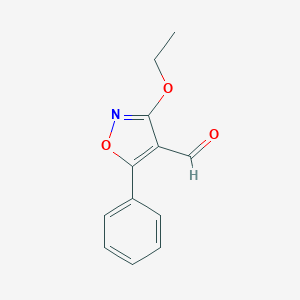
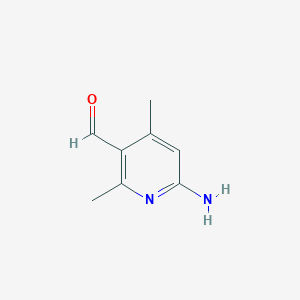

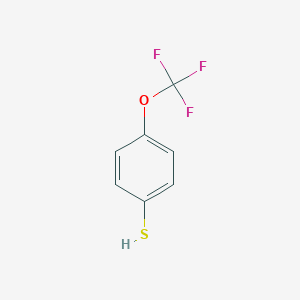
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
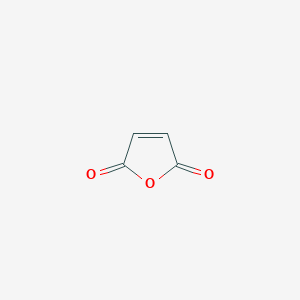
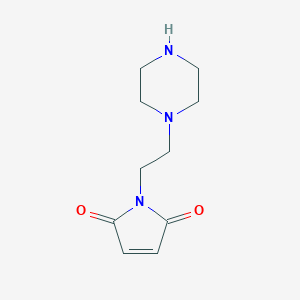
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
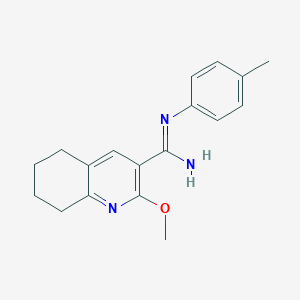

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
